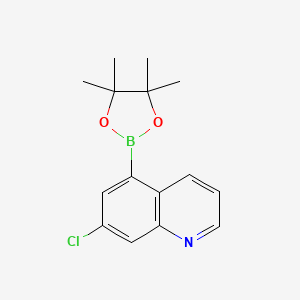

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Beschreibung

This compound is a quinoline derivative functionalized with a chloro group at position 7 and a pinacol boronate moiety at position 5. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The chloro substituent may serve as a directing group for further functionalization or contribute to biological activity.

Eigenschaften

Molekularformel |

C15H17BClNO2 |

|---|---|

Molekulargewicht |

289.6 g/mol |

IUPAC-Name |

7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-8-10(17)9-13-11(12)6-5-7-18-13/h5-9H,1-4H3 |

InChI-Schlüssel |

DROXYJYBWYXAHZ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CC=N3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed C–H Borylation of Chloroquinolines

A prominent and efficient method for preparing this compound involves palladium-catalyzed borylation of chloroquinoline derivatives using bis(pinacolato)diboron (B2(pin)2) as the boron source. This method is notable for proceeding without the need for external ligands in some cases, simplifying the reaction conditions.

-

- Substrate: 7-chloroquinoline derivatives, specifically 7-chloro-5-chloroquinoline or related analogs.

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4 or PdCl2).

- Boron source: Bis(pinacolato)diboron.

- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF).

- Temperature: Moderate heating, typically around 80–110 °C.

- Reaction time: Several hours, depending on substrate and catalyst loading.

-

- The reaction selectively installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the quinoline C-5 position.

- Yields vary depending on substituents; for example, 7-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is obtained in yields up to 82%.

- Electron-donating groups on the quinoline ring may require ligand additives such as XPhos to improve yields (up to 60% with XPhos).

- The method tolerates various functional groups, although 4-chloropyridine substrates gave only trace yields under similar conditions.

| Component | Details |

|---|---|

| Substrate | 7-chloro-5-chloroquinoline |

| Catalyst | Pd catalyst (e.g., Pd(PPh3)4) |

| Boron Source | Bis(pinacolato)diboron (B2(pin)2) |

| Solvent | DMF |

| Temperature | 80–110 °C |

| Reaction Time | 12–24 hours |

| Yield | Up to 82% |

This method represents a direct and efficient route to the target compound, avoiding pre-functionalization steps.

Iridium-Catalyzed C–H Borylation of Quinoline Derivatives

Another approach involves iridium-catalyzed C–H borylation, which has been applied to quinoline systems to install boronate esters regioselectively.

-

- Catalyst: Iridium complex such as [Ir(OMe)(cod)]2 with bipyridine ligands.

- Boron source: Bis(pinacolato)diboron.

- Solvent: Typically tetrahydrofuran (THF) or other ethers.

- Temperature: Mild heating (~40 °C).

- Reaction time: Several hours to overnight.

-

- This method can afford 7-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a white crystalline solid.

- The procedure involves careful purification steps including drying under reduced pressure and chromatographic purification.

- The iridium-catalyzed borylation provides regioselective functionalization at the quinoline C-5 position.

- The method is compatible with various substituents, but yields and selectivity depend on the substrate structure.

| Step | Description |

|---|---|

| Purification | Silica gel flash chromatography |

| Product Appearance | White crystalline solid |

| Yield | Moderate to good (exact yield depends on substrate) |

This method is useful for synthesizing boronate esters of quinolines with high regioselectivity and mild conditions.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 7-Chloro-5-(boronic acid)quinoline.

Reduction: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application. In organic synthesis, it acts as a boronic ester that can participate in cross-coupling reactions to form new carbon-carbon bonds. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key differences among quinoline-based boronate esters arise from substituent type/position and heterocyclic core modifications. Below is a comparative table:

Notes:

- Positional Isomerism: Boronate placement (4 vs. 5 vs. 6) significantly impacts reactivity. For instance, para-substituted boronates (position 4) in quinolines may exhibit enhanced conjugation, whereas meta-substituted (position 5) variants could face steric hindrance during coupling .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase boronic acid acidity upon hydrolysis, facilitating cross-coupling under milder conditions. Methoxy groups (electron-donating) may stabilize the boronate ester but reduce electrophilicity .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronate at position 5 may exhibit distinct reactivity compared to position 4 analogues. For example, steric hindrance near the boronate could slow transmetallation, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

- Hydrolysis Stability: Studies on 8-boronate quinolines reveal that hydrolysis generates zwitterionic boronic acids stabilized by intramolecular N→B coordination . For the target compound, the chloro group at position 7 may perturb this stabilization, affecting hydrolytic stability.

Biologische Aktivität

7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The compound's structure incorporates a quinoline core, which is known for its pharmacological versatility. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is , with a molecular weight of approximately 254.52 g/mol. The presence of the dioxaborolane moiety is significant as it enhances the compound's stability and solubility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.52 g/mol |

| CAS Number | 1073354-96-7 |

Biological Activity

Research indicates that compounds containing the quinoline scaffold exhibit various pharmacological activities including antimicrobial , anticancer , and antiviral properties. The specific biological activities of 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline are summarized below:

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- A study demonstrated that derivatives of quinoline can inhibit cancer cell proliferation through apoptosis induction. This compound shows promise in targeting specific cancer pathways associated with cell growth and survival.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been widely documented:

- Research has shown that compounds similar to 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibit activity against various bacterial strains. These findings suggest potential applications in treating bacterial infections.

Antiviral Properties

Quinolines have also been investigated for their antiviral activities:

- Preliminary studies indicate that this compound may inhibit viral replication in certain viral models. The mechanism often involves interference with viral entry or replication processes.

Case Studies

- Anticancer Study : In a study assessing the growth inhibition of various cancer cell lines (e.g., breast cancer), 7-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline was found to significantly reduce cell viability at concentrations as low as 10 µM.

- Antimicrobial Study : A recent investigation into the antibacterial effects showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.